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molecular formula C8H11NO3 B8638361 1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone

1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone

Cat. No. B8638361
M. Wt: 169.18 g/mol
InChI Key: XHYQSLAIRFZQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668703

Procedure details

Following the method of W. Steglich, et al., Liebigs, Ann. Chem., 1753, 1974, (21.0 gm) of glutamic acid in 75 ml of acetic anhydride, 150 mg of 4-dimethylamino-pyridine, and 75 ml of triethylamine was heated 60° C. overnight. The reaction mixture was then concentrated in vacuo, the residue taken up in dichloromethane and washed with water. The organic portion was treated with charcoal, filtered, concentrated and 1,5-diacetyl-2-pyrroidone was obtained crystalline from ether-dichloromethane, mp 62° C. 'H NMR (δ CDCl3): 1.8-2.8 (m, CH2), 2.3 (s, 3H, CH3), 2.55 (s, 3H, CH3), 4.8-5.0 ppm (dd, 1H, CHN).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3][CH2:4][C:5]([OH:7])=O.[CH2:11](N(CC)CC)C.[C:18](OC(=O)C)(=[O:20])[CH3:19]>CN(C)C1C=CN=CC=1>[C:18]([N:1]1[CH:2]([C:8](=[O:10])[CH3:11])[CH2:3][CH2:4][C:5]1=[O:7])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
N[C@@H](CCC(=O)O)C(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
150 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The organic portion was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(CCC1C(C)=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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